Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Microbial Synthesis of Carebastine: Detailed
Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Carebastine

CAS No.: 90729-42-3

Cat. No.: S592739

Introduction to Carebastine and Its Pharmaceutical
Significance

Carebastine is the active carboxylic acid metabolite of the second-generation antihistamine ebastine,
functioning as a potent and selective antagonist of the histamine H1 receptor. This metabolite has gained
significant attention in pharmaceutical research due to its proven efficacy in treating allergic diseases while
demonstrating a favorable safety profile compared to first-generation antihistamines. Unlike earlier
antihistamines that frequently caused sedative effects and anticholinergic side effects, carebastine represents
a class of zwitterionic compounds (containing both positive and negative charges) that exhibit poor blood-

brain barrier penetration, thereby minimizing central nervous system effects such as drowsiness [1].

The pharmacological advantages of carebastine include a long duration of action with a half-life of
approximately 15 hours, making it suitable for once-daily dosing in therapeutic applications [1]. From a
clinical perspective, carebastine has shown particular value in the treatment of seasonal allergic rhinitis
and other histamine-mediated conditions without the cardiotoxic concerns associated with some earlier
second-generation antihistamines like terfenadine and astemizole [1]. The transition from ebastine to
carebastine occurs rapidly in the human body through extensive first-pass metabolism mediated primarily

by the CYP3A4 enzyme system in the liver [1].
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Overview of Microbial Synthesis Approach

The conventional chemical synthesis of carebastine previously described in patent literature (EP 134,124)
involves multi-step processes requiring hydrolysis of ester derivatives, which can be inefficient and
environmentally burdensome due to the use of harsh reagents and generation of significant waste [2]. In
contrast, microbial biotransformation offers a streamlined alternative that directly oxidizes ebastine to

carebastine through a chemoselective process with higher specificity and fewer processing steps.

The microbial approach leverages the native enzymatic machinery of specific fungal species belonging to
the Cunninghamella genus, which possess oxidative capabilities analogous to mammalian cytochrome
P450 systems [3] [2]. These microorganisms perform a four-electron oxidation of the tert-butyl group in
ebastine, converting it directly to a carboxylic acid functionality via intermediate alcohol and aldehyde
forms, ultimately yielding carebastine [3]. This biocatalytic process represents a classic example of green
chemistry in pharmaceutical manufacturing, as it operates under mild conditions (aqueous media, neutral

pH, moderate temperatures) and eliminates the need for toxic chemical oxidants.

The specificity of Cunninghamella strains for this transformation is particularly remarkable, as evidenced
by screening studies where among 15 different microorganisms evaluated, only Cunninghamella species
demonstrated the ability to perform the desired biotransformation [3]. This selectivity minimizes byproduct
formation and simplifies downstream purification processes, making the microbial approach both

economically and environmentally advantageous for carebastine production.

Microbial Synthesis Process: Key Experimental Data

Quantitative Results from Biotransformation Studies

Table 1: Summary of Carebastine Yields Under Different Biotransformation Conditions

Microorganism Substrate Culture Incubation Reported Key

Strain Concentration Volume Time Yield Parameters
Cunninghamella 200 mg/L 1L 7 days ~40% Starting pH
blakesleeana (DSM 5.0, 1% PVA
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Microorganism Substrate Culture Incubation Reported Key

Strain Concentration Volume Time Yield Parameters

1906) addition [3]

Cunninghamella 50mg/50 mL (1 50 mL 5 days Not pH 7.0, DMF

elegans (DSM g/L) specified cosolvent [2]

1908)

Cunninghamella 0.59g/L 1L 7 days Not pH 7.0, DMF

blakesleeana specified cosolvent [2]

(ATCC 8688a)

Cunninghamella 0.2 g/L 1L 4 days Not pH 6.0, DMSO

elegans (DSM specified cosolvent [2]

1908)

Cunninghamella 0.1% (1 g/L) Cell 7 days Not Washed cells,

blakesleeana suspension in specified 0.1M

(ATCC 8688a) phosphate phosphate
buffer buffer [2]

Scaled Process 50 mg/L 100 L Not Not Reactor scale,

(Cunninghamella specified specified DMF cosolvent

elegans) [2]

Table 2: Culture Medium Composition for Cunninghamella Strains

Component

Concentration

Function

Peptone (soya-meal)

Yeast extract

NacCl

K2HPO4

Glucose

Not specified

Not specified

Not specified

Not specified

Not specified

Nitrogen source

Vitamins and growth factors

Osmotic balance

Phosphorus source and buffer

Carbon and energy source
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Component Concentration Function

Alternative Medium [3] Concentration Function

Glucose 20 g/L Carbon source

Peptone 59g/L Nitrogen source

Malt extract 5g/L Nutrient source

Yeast extract 2 g/L Vitamin source

Poly(vinyl alcohol) 1% Additive for yield improvement

Process Optimization Parameters

The biotransformation efficiency of ebastine to carebastine is highly dependent on several critical
parameters that require optimization for maximum yield. Through systematic investigation, researchers
have identified that the initial pH of the culture medium significantly influences the reaction rate, with
optimal performance observed in the neutral range (pH 5.0-7.0) [3] [2]. The addition of poly(vinyl alcohol)
at 1% concentration has been demonstrated to enhance yields substantially, potentially through

stabilization of the enzyme system or improvement of substrate bioavailability [3].

The substrate concentration represents another crucial factor, with studies indicating that approximately
200 mg/L provides the best balance between total product output and conversion efficiency [3]. Higher
concentrations may lead to substrate inhibition or toxicity effects on the microbial cells, while lower
concentrations underutilize the biocatalytic potential. The selection of appropriate cosolvents is essential
given the hydrophobic nature of ebastine, with dimethylformamide (DMF) and dimethyl sulfoxide
(DMSO) proving most effective at concentrations typically between 0.1-0.5% (v/v) for adequate substrate

dissolution without impairing cellular viability [2].

The bioconversion process follows a well-defined metabolic pathway within the Cunninghamella cells, as

illustrated below:
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Figure 1: Metabolic Pathway of Ebastine Biotransformation to Carebastine in Cunninghamella Strains

Detailed Experimental Protocols

Culture Preparation and Maintenance

Microorganism Strains and Preservation: The protocol utilizes lyophilized cultures of Cunninghamella
blakesleeana (DSM 1906, ATCC 8688a) or Cunninghamella elegans (DSM 1908), which should be stored at
-80°C until use. For long-term preservation, prepare cryostocks containing 20% (v/v) glycerol and maintain
at -80°C or in liquid nitrogen. Regular subculturing every 4-6 weeks is recommended for working stocks on

agar slants [3] [2].

Culture Medium Preparation:

Prepare the primary growth medium containing (per liter): 20 g glucose, 5 g peptone (soya-meal), 5
g malt extract, 2 g yeast extract, and 0.5 g poly(vinyl alcohol) if yield enhancement is desired.

Adjust the pH to 6.5-7.0 using either 1M NaOH or 1M HCI as needed.

Dispense 50 mL aliquots into 250 mL Erlenmeyer flasks for seed cultures.

Sterilize by autoclaving at 121°C for 15 minutes.

For solid media, incorporate 15 g/L agar prior to sterilization [3] [2].

Inoculum Development:

¢ Aseptically transfer lyophilized cultures to agar slants and incubate at 28°C for 72 hours until
sufficient mycelial growth is observed.

e Inoculate 50 mL of sterile growth medium in 250 mL flasks with a 1 cm? section of mycelial mat
from freshly grown slants.

¢ Incubate on a rotary shaker at 150-200 rpm at 28°C for 24-48 hours to prepare seed cultures.

e For larger-scale biotransformations, use 5-10% (v/v) of actively growing seed culture as inoculum [2].
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Biotransformation Process

Substrate Preparation and Addition:

¢ Prepare a stock solution of ebastine in dimethylformamide (DMF) at a concentration of 100
mg/mL.

o Filter-sterilize the solution using a 0.22 ym membrane filter to maintain aseptic conditions.

e To actively growing cultures (typically after 24-48 hours of growth), add the ebastine solution to
achieve a final concentration of 200 mg/L and DMF concentration not exceeding 0.5% (v/v).

e For control experiments, prepare flasks with equivalent DMF concentrations without ebastine addition

[2].
Optimal Biotransformation Conditions:

e Maintain the culture at 28-30°C throughout the biotransformation period.

e Continue agitation at 150-200 rpm to ensure adequate oxygen transfer.

e Monitor pH periodically, maintaining in the range of 5.0-7.0 through the addition of sterile acid or
base if necessary.

¢ Allow the biotransformation to proceed for 4-7 days based on periodic sampling and TLC/HPLC
analysis [3] [2].

Process Monitoring:

e Extract 1 mL samples aseptically at 24-hour intervals.

¢ Acidify samples with 50 pyL of 1M HCI and extract with 2 volumes of dichloromethane.

e Analyze extracts by TLC (silica gel, dichloromethane:methanol 10:1) or HPLC to monitor
conversion progress.

e The reaction is considered complete when ebastine is no longer detectable or the carebastine
concentration plateaus [3] [2].

Product Recovery and Purification

Extraction Procedure:

¢ Following the biotransformation period, acidify the entire culture broth to pH 2-3 using concentrated
HCI.

e Add an equal volume of dichloromethane to the acidified broth and mix thoroughly for 30 minutes.

e Separate the organic phase using a separatory funnel and repeat the extraction twice with fresh
dichloromethane.

e Combine the organic extracts and dry over anhydrous sodium sulfate.
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¢ Filter the solution and concentrate under reduced pressure at 40°C using a rotary evaporator to
obtain the crude product [2].

Purification Methods:

e For analytical purposes, purify the crude extract using preparative thin-layer chromatography
(TLC) on silica gel with dichloromethane:methanol (10:1) as the mobile phase.

e For larger quantities, employ column chromatography using silica gel (60-120 mesh) with a
gradient elution of dichloromethane with increasing methanol (0-10%).

e Monitor fractions by TLC and combine those containing pure carebastine.

e Evaporate solvents under reduced pressure to obtain purified carebastine as a white crystalline
solid with a characteristic melting point of 93-95°C [2].

Characterization and Quality Control:

e Confirm identity by mass spectrometry (expected m/z: 499.64 for Cs2H37NO4) and NMR
spectroscopy.

e Determine purity by HPLC analysis using a reverse-phase C18 column and UV detection at 254 nm.

e For pharmaceutical applications, additional characterization should include residual solvent
analysis and determination of microbial contaminants [3] [2].

The complete experimental workflow for the microbial synthesis of carebastine is summarized below:
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Figure 2: Experimental Workflow for Microbial Synthesis of Carebastine

Analytical Methods for Process Monitoring

Thin-Layer Chromatography (TLC) Analysis:
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Stationary phase: Silica gel 60 F2s4 TLC plates

Mobile phase: Dichloromethane:methanol (10:1, v/v)
Detection: UV light at 254 nm

Rf values: Ebastine ~0.8, Carebastine ~0.4

Visualization: lodine vapor or phosphomolybdic acid staining [2]

High-Performance Liquid Chromatography (HPLC):

e Column: Reverse-phase C18 (250 x 4.6 mm, 5 uym)

e Mobile phase: Gradient of acetonitrile and water (both containing 0.1% formic acid)
e Gradient program: 50% acetonitrile to 90% over 20 minutes

¢ Flow rate: 1.0 mL/min

e Detection: UV at 254 nm

¢ Retention times: Ebastine ~15.2 min, Carebastine ~11.8 min [3]

Spectroscopic Characterization:

e Mass Spectrometry: Use electrospray ionization (ESI) in positive mode with direct infusion.
Carebastine shows [M+H]+ at m/z 500.64 and [M+Na]+ at m/z 522.64.
¢ NMR Spectroscopy: Record 'H and 3C NMR spectra in CDCls or DMSO-ds. Key characteristic
signals include:
o 1H NMR: & 0.85 (t, 3H), 1.25 (s, 6H), 2.35 (t, 2H), 3.45 (m, 4H), 4.55 (s, 1H), 7.25 (m, 10H)
o BBC NMR: 9 178.5 (COOH), 172.5 (C=0), 140.5, 128.5, 127.5, 127.0 (aromatic C), 80.5 (CH-0),
55.5, 53.0, 45.5, 41.0, 35.5, 26.5 [3] [2]

Applications and Advantages of Microbial Synthesis

Therapeutic Applications

Carebastine demonstrates significant therapeutic value as a potent antihistamine with applications in the
treatment of various allergic conditions. Clinical studies have confirmed its efficacy in managing seasonal
allergic rhinitis, with patients showing improvement in symptoms when administered ebastine (which is
converted to carebastine) at doses of 10-20 mg daily [1]. The metabolite's long half-life (approximately 15

hours) enables sustained therapeutic effects with once-daily dosing, enhancing patient compliance [1].

Beyond its antihistaminic properties, recent research has revealed that carebastine exhibits additional

pharmacological activities that may expand its clinical utility. In vitro studies demonstrate that carebastine
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inhibits VEGF-induced endothelial cell proliferation and angiogenesis in a dose-dependent manner,
suggesting potential applications in conditions characterized by pathological vascularization [4].
Furthermore, carebastine has been shown to suppress the expression of macrophage migration inhibitory

factor, a key cytokine involved in various inflammatory and autoimmune disorders [4].

Advantages Over Conventional Synthesis

The microbial synthesis approach offers several distinct advantages compared to traditional chemical

synthesis:

* Regioselectivity: The biotransformation process exhibits excellent chemoselectivity, specifically
oxidizing the tert-butyl group of ebastine without affecting other functional groups, thereby

eliminating the need for protecting groups [2].

e Environmental Sustainability: Microbial synthesis operates under mild conditions (aqueous
medium, neutral pH, ambient temperature) and avoids heavy metal catalysts and hazardous reagents,

resulting in a reduced environmental footprint [3] [2].

e Process Efficiency: The direct conversion of ebastine to carebastine in a single processing step
significantly simplifies the manufacturing process, reducing both processing time and equipment

requirements [2].

¢ Product Quality: The enantiosecific nature of enzymatic transformation ensures production of a

stereochemically pure product without the racemization issues that can complicate chemical synthesis

[1] [2].

These advantages position microbial synthesis as a viable and sustainable alternative for the production of
carebastine and similar active pharmaceutical ingredients, particularly as regulatory pressures increase for

greener manufacturing processes in the pharmaceutical industry.

Conclusion

The microbial synthesis of carebastine using Cunninghamella strains represents a efficient and

sustainable bioprocess that offers significant advantages over conventional chemical synthesis. The detailed
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protocols provided in this application note demonstrate the feasibility of scaling this biotransformation
process from laboratory shake flasks to pilot-scale fermenters, with documented yields of up to 40% under
optimized conditions [3]. The comprehensive analytical methods outlined enable accurate monitoring of
the biotransformation process and rigorous characterization of the final product to ensure pharmaceutical

quality.

The growing importance of carebastine as a therapeutic agent with potential applications beyond
antihistamine activity underscores the value of developing efficient manufacturing processes. As
pharmaceutical companies face increasing pressure to adopt greener manufacturing technologies, bio-
based approaches such as the one described here offer a viable path forward that aligns with the principles of
green chemistry and sustainable development. Future research directions may include strain engineering
to enhance conversion efficiency, process intensification strategies to improve productivity, and
exploration of continuous biotransformation systems to further optimize the manufacturing process for

this valuable pharmaceutical compound.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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